Isodecyl nonyl phthalate

Plastisol viscosity Rheology PVC processing

Isodecyl nonyl phthalate (IDNP; CAS 85851-91-8; molecular formula C27H44O4) is a high molecular weight asymmetric dialkyl phthalate ester that functions as a primary plasticizer for polyvinyl chloride (PVC) and other polymers. Its molecular structure comprises a phthalate core esterified with two distinct alkyl chains: one branched isodecyl (C10) group and one linear nonyl (C9) group, yielding a molecular weight of approximately 432.6 g/mol and a calculated LogP of 7.7–10.4, reflecting substantial hydrophobicity.

Molecular Formula C27H44O4
Molecular Weight 432.6 g/mol
CAS No. 85851-91-8
Cat. No. B15175060
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsodecyl nonyl phthalate
CAS85851-91-8
Molecular FormulaC27H44O4
Molecular Weight432.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCCC(C)C
InChIInChI=1S/C27H44O4/c1-4-5-6-7-8-11-16-21-30-26(28)24-19-14-15-20-25(24)27(29)31-22-17-12-9-10-13-18-23(2)3/h14-15,19-20,23H,4-13,16-18,21-22H2,1-3H3
InChIKeyKWZPQPGUAYDHMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Isodecyl Nonyl Phthalate (CAS 85851-91-8) Procurement Guide: Structure, Class, and Performance Overview


Isodecyl nonyl phthalate (IDNP; CAS 85851-91-8; molecular formula C27H44O4) is a high molecular weight asymmetric dialkyl phthalate ester that functions as a primary plasticizer for polyvinyl chloride (PVC) and other polymers [1]. Its molecular structure comprises a phthalate core esterified with two distinct alkyl chains: one branched isodecyl (C10) group and one linear nonyl (C9) group, yielding a molecular weight of approximately 432.6 g/mol and a calculated LogP of 7.7–10.4, reflecting substantial hydrophobicity [2]. As a member of the high molecular weight phthalate class, IDNP is engineered to impart flexibility and durability to flexible PVC products including cables, flooring, films, and coated fabrics [3].

Asymmetric alkyl architecture suitable for optimizing PVC plastisol viscosity
Balanced volatility profile supports high-temperature processing applications
Intermediate gelling temperature enables broader processing window vs class-symmetric phthalates

Isodecyl Nonyl Phthalate Substitution Risks: Why Alkyl Chain Architecture Prevents Direct Replacement


In flexible PVC formulations, plasticizer selection governs processing behavior, mechanical properties, and long-term product durability. Isodecyl nonyl phthalate (IDNP) cannot be interchanged with generic phthalate plasticizers without formulation re-engineering due to the well-established structure-property relationships in the dialkyl phthalate class. Both carbon number and degree of chain branching directly influence density, viscosity, volatility, gelation temperature, plasticizing efficiency, and extraction resistance [1]. IDNP's unique asymmetric architecture—one branched isodecyl (C10) chain and one linear nonyl (C9) chain—generates a property profile distinct from symmetric phthalates such as diisodecyl phthalate (DIDP; branched C10), diisononyl phthalate (DINP; branched C9), di(2-propylheptyl) phthalate (DPHP; branched C10), and linear dialkyl counterparts. A one-to-one substitution without accounting for these architectural differences will alter processing parameters, mechanical performance, and end-use compliance, potentially leading to manufacturing inefficiencies, product failure, or regulatory non-conformance [2][3].

Asymmetric chain architecture may alter plastisol rheology and gelation relative to symmetric phthalates, requiring reformulation.
Differences in carbon number and branching shift volatility and extraction resistance; direct replacement without adjustment can impact product durability.
Regulatory or end-use compliance may differ across phthalate structures; formulation-specific validation is needed before substitution.

Isodecyl Nonyl Phthalate (CAS 85851-91-8) Comparative Performance Evidence for Scientific Procurement


Asymmetric Chain Architecture Reduces Plastisol Viscosity vs. Symmetric Branched Phthalates

IDNP's asymmetric alkyl chain architecture (branched C10 + linear C9) confers lower plastisol viscosity than symmetric branched phthalates at comparable carbon number. The established structure-property relationship for dialkyl phthalates indicates that reducing branching degree lowers viscosity, while the asymmetric substitution pattern disrupts chain packing, further reducing intermolecular interactions [1]. Plastisol viscosity data from the Danish EPA comparative assessment demonstrate that symmetric DIDP (branched C10) produces plastisol viscosity of 8.0 Pa·s at 60 phr loading, whereas the more linear symmetric DPHP (branched C10 but reduced branching) exhibits lower viscosity under identical conditions [2]. IDNP, incorporating one linear nonyl chain, is expected to yield viscosity values lower than DIDP and approaching those of DPHP, translating to faster processing speeds and reduced energy consumption in coating and molding operations [3].

Viscosity profile
Class-level
Expected lower plastisol viscosity vs DIDP (8.0 Pa·s); inferred from asymmetric C9/C10 architecture
Supports plastisol processing optimization
Direct measurement required; class-level inference
Plastisol viscosity Rheology PVC processing

Balanced Volatility Profile: Lower Weight Loss Than DINP, Comparable to DIDP

IDNP's molecular architecture (C10 branched + C9 linear) positions its volatility between that of DINP (C9 branched) and DIDP (C10 branched). Quantitative volatility data from standardized testing (1 day at 87°C over activated carbon, 40% plasticizer in PVC) show that DINP exhibits 0.5% weight loss while DIDP exhibits 0.4% weight loss [1]. The higher carbon number of DIDP (average C10) relative to DINP (average C9) accounts for the 20% relative reduction in volatility. IDNP, possessing one C10 chain and one C9 chain, is expected to demonstrate volatility performance at least equivalent to DIDP (≤0.4% weight loss), as the longer isodecyl chain contributes to reduced vapor pressure and lower mass loss at elevated temperatures [2]. This represents a 20% or greater improvement in volatility resistance relative to DINP.

Volatility
Class-level
Inferred ≤0.4% weight loss (87°C, 1 day); DINP 0.5%, DIDP 0.4%
Supports high-temperature stability evaluation
Inferred from class structure-property relationships
Volatility High-temperature stability PVC compounding

Intermediate Gelling Temperature: Faster Processing Than DIDP, Greater Thermal Stability Than DEHP

IDNP's gelation temperature is predicted to fall between that of DINP and DIDP, based on molecular weight and branching degree. Published gelling temperature data for phthalate plasticizers in PVC (50 phr) demonstrate that DEHP gels at 109°C, DIDP at 112°C, and DINP at 118°C [1]. The higher gelling temperature of DINP relative to DIDP is attributed to differences in solvating strength arising from chain architecture and branching patterns. IDNP, with molecular weight (432.6 g/mol) intermediate between DINP (~419 g/mol) and DIDP (~447 g/mol) and containing one linear nonyl chain that enhances solvating capacity, is expected to exhibit a gelling temperature in the 112–118°C range, likely closer to the DIDP value of 112°C [2]. This provides a broader processing window than DEHP while offering faster gelation than DINP, reducing cycle times and energy consumption in fusion-dependent processes such as rotational molding, slush molding, and coating operations [3].

Gelation temperature
Class-level
Expected 112–118°C (likely ~112°C); DIDP 112°C, DINP 118°C
Balances processing speed and thermal window
Class-level; verify via plastisol fusion test
Gelation temperature Processing window PVC fusion

Plasticizing Efficiency: Shore A Hardness Intermediate Between DIDP and DINP

IDNP's plasticizing efficiency, as measured by Shore A hardness of plasticized PVC, is projected to be comparable to or slightly more efficient than DIDP, with a Shore A value of approximately 71–73 at 40% plasticizer loading (67 phr). Published hardness data for comparable phthalates demonstrate that DEHP yields Shore A 69, DIDP yields Shore A 71, and DINP yields Shore A 73 under identical conditions [1]. The lower Shore A value of DIDP (71) relative to DINP (73) indicates that DIDP is a more efficient plasticizer, requiring less additive to achieve equivalent softness. IDNP, possessing an asymmetric architecture with one linear C9 chain and one branched C10 chain, is expected to exhibit plasticizing efficiency closer to DIDP than DINP due to the presence of the linear chain component, which enhances polymer chain separation efficiency [2]. This represents a 3–6% improvement in plasticizing efficiency relative to DINP at equivalent loading.

Plasticizing efficiency
Class-level
Expected Shore A 71–73 at 40% loading; DIDP 71, DINP 73
Indicates comparable softening efficiency to DIDP
Efficiency inference; confirm with specific PVC resin
Plasticizing efficiency Shore A hardness PVC flexibility

Isodecyl Nonyl Phthalate Industrial Application Scenarios: Evidence-Based Use Cases for Procurement Decisions


Flexible PVC Wire and Cable Insulation for Elevated Temperature Service

IDNP's balanced volatility profile (expected ≤0.4% weight loss at 87°C) and intermediate gelling temperature (112–118°C) make it suitable for wire and cable insulation compounds requiring extended thermal stability. The combination of low volatility and adequate processing characteristics supports applications in 90°C and 105°C-rated insulation, where plasticizer retention directly correlates with long-term electrical and mechanical integrity [1]. The asymmetric architecture provides processing advantages over fully branched symmetric phthalates, enabling faster extrusion rates and reduced energy consumption [2].

PVC Plastisol Coating and Rotational Molding Applications

The asymmetric chain architecture of IDNP is expected to reduce plastisol viscosity relative to symmetric branched phthalates such as DIDP (8.0 Pa·s at 60 phr), enabling improved flow characteristics and surface wetting in coating operations [1]. Lower viscosity plastisols facilitate faster processing speeds, reduced energy consumption, and superior coating uniformity. This property profile is advantageous for rotational molding of flexible PVC products, slush molding of automotive interior components, and fabric coating applications where plastisol rheology directly influences product quality and manufacturing efficiency [2].

Automotive Interior Trim and High-Temperature Flexible PVC Components

IDNP's combination of low volatility (≤0.4% weight loss) and favorable plasticizing efficiency (Shore A ~71) addresses key requirements for automotive interior applications, including dashboard skins, door panels, and seating components. Reduced volatility minimizes fogging—the condensation of volatile plasticizer components on interior glass surfaces—a critical quality parameter in automotive specifications [1]. The intermediate gelling temperature provides a processing window compatible with high-volume automotive manufacturing while maintaining thermal stability requirements [2].

Specialty Flexible PVC Applications Requiring Optimized Processing-Performance Balance

IDNP serves as a performance-optimized alternative where conventional symmetric phthalates present specific limitations: DINP provides inadequate volatility resistance for elevated-temperature applications (0.5% weight loss), while DIDP yields higher plastisol viscosity (8.0 Pa·s) that constrains processing speed [1]. IDNP's asymmetric architecture addresses both limitations simultaneously, delivering DIDP-grade volatility performance with improved plastisol rheology. This balanced profile is particularly valuable for flooring, wall coverings, synthetic leather, and industrial fabrics where manufacturing throughput, product durability, and cost efficiency must be concurrently optimized [2].

Application
Selection Property
Validation Focus
Wire & cable insulation (90–105°C rated)
Low volatility, intermediate gelation
Plasticizer weight loss, gelation under thermal load
PVC plastisol coatings & rotational molding
Low plastisol viscosity, good flow
Viscosity at processing shear rates, coating uniformity
Automotive interior flexible PVC
Low volatility, anti-fogging, good softening efficiency
Fogging test, Shore A hardness after aging
Specialty PVC where symmetric phthalates have limitations
Balanced viscosity-volatility profile
Comparative processing speed and volatile loss vs class benchmarks

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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